Bivalirudin is a synthetic 20 residue peptide (thrombin inhibitor) which reversibly inhibits thrombin. Once bound to the active site, thrombin cannot activate fibrinogen into fibrin, the crucial step in the formation of thrombus. It is administered intravenously. Because it can cause blood stagnation, it is important to monitor changes in hematocrit, activated partial thromboplastin time, international normalized ratio and blood pressure.
Bivalirudin is an Anti-coagulant and Direct Thrombin Inhibitor. The mechanism of action of bivalirudin is as a Thrombin Inhibitor.
Bivalirudin is a 20 amino acid long synthetic peptide with thrombin-specific anticoagulant properties. Bivalirudin reversibly binds thrombin, free as well as clot bound, at the catalytic site and the anion-binding exosite, thereby preventing the formation and activation of fibrin, factor XIIIa, and other coagulation factors. This drug is primarily used during coronary angioplasty procedures, in combination with aspirin, in patients with unstable angina.
Bivalirudin Trifluoroacetate is the trifluoroacetate salt form of bivalirudin, a 20 amino acid long synthetic peptide, with thrombin-specific anticoagulant activity. Upon intravenous administration, bivalirudin reversibly binds thrombin, free as well as clot bound, at the catalytic site and the anion-binding exosite, thereby preventing the formation and activation of fibrin, factor XIIIa, and other coagulation factors. Bivalirudin is primarily used during coronary angioplasty procedures, in combination with aspirin, in patients with unstable angina.
Bivalirudin
CAS No.: 128270-60-0
Cat. No.: VC21346712
Molecular Formula: C98H138N24O33
Molecular Weight: 2180.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 128270-60-0 |
---|---|
Molecular Formula | C98H138N24O33 |
Molecular Weight | 2180.3 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[2-[[2-[[2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C98H138N24O33/c1-5-52(4)82(96(153)122-39-15-23-70(122)92(149)114-60(30-34-79(134)135)85(142)111-59(29-33-78(132)133)86(143)116-64(43-55-24-26-56(123)27-25-55)89(146)118-67(97(154)155)40-51(2)3)119-87(144)61(31-35-80(136)137)112-84(141)58(28-32-77(130)131)113-88(145)63(42-54-18-10-7-11-19-54)117-90(147)66(45-81(138)139)110-76(129)50-107-83(140)65(44-71(100)124)109-75(128)49-106-73(126)47-104-72(125)46-105-74(127)48-108-91(148)68-21-13-38-121(68)95(152)62(20-12-36-103-98(101)102)115-93(150)69-22-14-37-120(69)94(151)57(99)41-53-16-8-6-9-17-53/h6-11,16-19,24-27,51-52,57-70,82,123H,5,12-15,20-23,28-50,99H2,1-4H3,(H2,100,124)(H,104,125)(H,105,127)(H,106,126)(H,107,140)(H,108,148)(H,109,128)(H,110,129)(H,111,142)(H,112,141)(H,113,145)(H,114,149)(H,115,150)(H,116,143)(H,117,147)(H,118,146)(H,119,144)(H,130,131)(H,132,133)(H,134,135)(H,136,137)(H,138,139)(H,154,155)(H4,101,102,103)/t52-,57+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,82-/m0/s1 |
Standard InChI Key | OIRCOABEOLEUMC-GEJPAHFPSA-N |
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@@H](CC6=CC=CC=C6)N |
SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N |
Canonical SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C4CCCN4C(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)N |
Chemical Structure and Properties
Bivalirudin possesses a unique molecular structure that directly contributes to its pharmacological properties. It is a synthetic 20-amino acid peptide with an average molecular weight of 2180.2853 and chemical formula C₉₈H₁₃₈N₂₄O₃₃ .
The structure of bivalirudin is deliberately designed for optimal interaction with thrombin. Its 20-amino acid configuration combines:
-
A carboxy-terminal region that recognizes thrombin's fibrin(ogen)-binding site
-
An amino-terminal tetrapeptide that inhibits the active site of thrombin
-
A tetraglycine spacer that connects these two functional domains
This bivalent design allows bivalirudin to interact with both the catalytic site and anion-binding exosite of thrombin simultaneously, enhancing its inhibitory potency and specificity. Unlike larger proteins with complex tertiary structures, bivalirudin's relatively simple peptide composition contributes to its lower immunogenicity compared to earlier thrombin inhibitors like hirudin.
Table 1: Physicochemical Properties of Bivalirudin
Property | Characteristic |
---|---|
Chemical Formula | C₉₈H₁₃₈N₂₄O₃₃ |
Average Molecular Weight | 2180.2853 |
Monoisotopic Mass | 2178.985813062 |
Structure Type | Synthetic peptide |
Number of Amino Acids | 20 |
Functional Domains | 3 (C-terminal binding region, N-terminal inhibitory tetrapeptide, tetraglycine spacer) |
Protein Binding | Minimal (primarily binds to thrombin and red blood cells) |
Mechanism of Action
Bivalirudin exerts its anticoagulant effect through a highly specific and direct inhibition of thrombin. Its mechanism of action involves binding to both the catalytic site and the anion-binding exosite of circulating and clot-bound thrombin . This dual binding mechanism effectively blocks thrombin's multiple procoagulant functions.
Thrombin, a serine proteinase, plays a central role in the thrombotic process by:
-
Cleaving fibrinogen into fibrin monomers
-
Activating Factor XIII to Factor XIIIa, allowing fibrin to develop a covalently cross-linked framework that stabilizes thrombus
-
Activating Factors V and VIII, promoting further thrombin generation
-
Activating platelets, stimulating aggregation and granule release
By inhibiting these multiple actions of thrombin, bivalirudin effectively interrupts the coagulation cascade. A distinguishing feature of bivalirudin is that its inhibitory action is reversible. Thrombin slowly cleaves the thrombin-bivalirudin bond, which gradually recovers the active site of thrombin . This provides a theoretical advantage in situations where rapid reversal of anticoagulation might be beneficial.
The reversible nature of bivalirudin's binding contrasts with the irreversible inhibition characteristic of hirudin. This reversibility contributes to bivalirudin's shorter half-life and potentially more manageable safety profile in certain clinical scenarios.
Pharmacokinetics and Pharmacodynamics
Bivalirudin demonstrates predictable, linear pharmacokinetics following intravenous administration. After an intravenous bolus of 1mg/kg followed by a 2.5mg/kg/hr intravenous infusion over 4 hours, the mean steady-state concentration reaches 12.3 ± 1.7mcg/mL .
The pharmacokinetic profile of bivalirudin is characterized by:
-
Volume of distribution: 0.2 L/kg, indicating limited distribution outside the bloodstream
-
Metabolism: Primarily (80%) through proteolytic cleavage
-
Elimination: Combination of renal mechanisms (20%) and proteolytic cleavage
-
Half-life: 25 minutes in patients with normal renal function
Renal function significantly impacts bivalirudin's pharmacokinetics. The half-life extends to 57 minutes in patients with creatinine clearance 10-29 mL/min and to 3.5 hours in dialysis-dependent patients .
A population pharmacokinetic-pharmacodynamic (PK-PD) study in Chinese volunteers demonstrated that bivalirudin follows a two-compartment model without covariates. The typical PK population values included clearance (CL) of 0.323 L·h⁻¹·kg⁻¹, apparent distribution volume of the central compartment (V₁) of 0.086 L/kg, inter-compartmental clearance (Q) of 0.0957 L·h⁻¹·kg⁻¹, and apparent distribution volume of the peripheral compartment (V₂) of 0.0554 L/kg .
Table 2: Pharmacokinetic Parameters of Bivalirudin in Different Renal Function States
Parameter | Normal Renal Function | Moderate Impairment | Severe Impairment | Dialysis-Dependent |
---|---|---|---|---|
Half-life | 25 minutes | - | 57 minutes | 3.5 hours |
Clearance | 3.4 mL/min/kg | 2.7 mL/min/kg | 2.8 mL/min/kg | 1.0 mL/min/kg |
The pharmacodynamic profile of bivalirudin shows a direct relationship between plasma concentration and anticoagulant effect. The PK-PD study in Chinese volunteers identified a sigmoid Eₘₐₓ model without the Hill coefficient as the best fit. Red blood cell count (RBC) was found to significantly affect the EC₅₀ value. The typical PD population values included maximum effect (Eₘₐₓ) of 318 seconds, EC₅₀ of 2.44 mg/L, and baseline activated clotting time (ACT) value (E₀) of 134 seconds .
Clinical Applications
Bivalirudin has received regulatory approval for specific clinical scenarios and has demonstrated utility in several cardiovascular interventional settings.
Approved Indications
Bivalirudin is primarily indicated for:
-
Treatment of patients with heparin-induced thrombocytopenia (HIT)
-
Prevention of thrombosis in patients undergoing percutaneous coronary intervention (PCI)
-
Management of patients with moderate to high-risk acute coronary syndromes due to unstable angina or non-ST segment elevation myocardial infarction (NSTEMI) in whom PCI is planned
Emerging Applications
Bivalirudin has shown promise in several additional clinical contexts:
-
Anticoagulation during cardiac surgery, both in "off-pump" procedures and with cardiopulmonary bypass ("on-pump")
-
Primary PCI for ST-segment elevation myocardial infarction (STEMI), as demonstrated in the BRIGHT-4 trial
The BRIGHT-4 trial specifically evaluated the safety and efficacy of a high-dose infusion of bivalirudin after primary PCI in STEMI patients compared with unfractionated heparin (UFH). The results demonstrated bivalirudin's superiority to UFH monotherapy in reducing both bleeding and ischemic events at 30 days post-procedure .
Dosing Considerations
Bivalirudin dosing requires adjustment based on renal function:
-
Standard dosing: Initial bolus of 0.75 mg/kg followed by an infusion of 1.75 mg/kg/hr during PCI procedures
-
For eGFR <30 mL/min: Reduce infusion dose to 1.0 mg/kg/hr
Additional bolus doses may be administered if activated clotting time falls below therapeutic thresholds.
Outcome | Odds Ratio [95% CI] | P-value | Clinical Implication |
---|---|---|---|
Death (30 days) | 1.09 [0.83-1.41] | 0.54 | Comparable mortality risk |
Myocardial Infarction | 1.10 [0.83-1.46] | 0.50 | Similar risk of MI |
Major Bleeding | 0.57 [0.40-0.80] | 0.001 | Significantly reduced bleeding risk |
Definite Stent Thrombosis | 2.09 [1.26-3.47] | 0.005 | Increased risk of stent thrombosis |
Acute Stent Thrombosis | 3.48 [1.66-7.28] | <0.001 | Substantially higher risk of acute stent thrombosis |
These findings suggest that while bivalirudin offers significant safety advantages regarding bleeding complications, clinicians must weigh this benefit against the potentially increased risk of stent thrombosis, particularly in the acute phase following PCI.
Comparison with Heparin
Direct comparisons between bivalirudin and heparin have been a focus of numerous clinical trials, with evolving perspectives on their relative merits depending on the clinical context and concomitant therapies.
Clinical Comparison
The clinical advantages of bivalirudin versus heparin depend significantly on the patient population and procedural context. Meta-analyses have attempted to clarify this complex relationship.
A meta-analysis of 10 trials including 18,065 PCI patients randomized to bivalirudin (n=9,033) versus heparin (n=9,032) found:
-
Comparable 30-day mortality (OR 1.09 [0.83-1.41], p=0.54)
-
Similar risk of myocardial infarction (OR 1.10 [0.83-1.46], p=0.50)
-
A trend toward higher risk of urgent target vessel revascularization with bivalirudin (OR 1.37 [0.96–1.96], p=0.08)
-
Significantly lower risk of major bleeding with bivalirudin (OR 0.57 [0.40-0.80], p=0.001)
-
Higher risk of definite stent thrombosis (OR 2.09 [1.26-3.47], p=0.005) and acute stent thrombosis (OR 3.48 [1.66-7.28], p<0.001) with bivalirudin
Importantly, the bleeding reduction was more pronounced when high doses of heparin were used as the comparator (p for interaction <0.001) .
The more recent BRIGHT-4 trial provided additional evidence favoring bivalirudin in STEMI patients undergoing primary PCI, demonstrating superior reduction in both bleeding and ischemic events at 30 days compared to UFH monotherapy .
Economic Considerations
Recent Research Developments
Recent research has continued to refine our understanding of bivalirudin's optimal use in various clinical scenarios and patient populations.
Population Pharmacokinetics in Diverse Populations
A population pharmacokinetic-pharmacodynamic study in healthy Chinese volunteers has enhanced our understanding of bivalirudin's behavior in different ethnic groups. This study identified a two-compartment model as optimal for describing bivalirudin's pharmacokinetics. Notably, red blood cell count was found to have a significant effect on the EC₅₀ value, suggesting potential variability in response based on hematological parameters .
Prolonged Infusion Protocols
The BRIGHT-4 trial evaluated a high-dose infusion of bivalirudin (1.75 mg/kg/hr) continued for 2-4 hours post-procedure in STEMI patients. This represents an evolution in bivalirudin administration protocols, which have traditionally involved shorter post-procedural infusions. The trial's positive results suggest that extended high-dose infusion may help mitigate the risk of acute stent thrombosis while maintaining bivalirudin's bleeding advantage .
Specialized Clinical Applications
Emerging evidence supports bivalirudin's utility in specialized clinical scenarios, including:
-
Anticoagulation during cardiac surgery, both with and without cardiopulmonary bypass
-
Treatment of heparin-induced thrombocytopenia, where anecdotal "off-label" experience has shown promise
These applications represent potential expansion of bivalirudin's clinical utility beyond its established role in PCI.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume